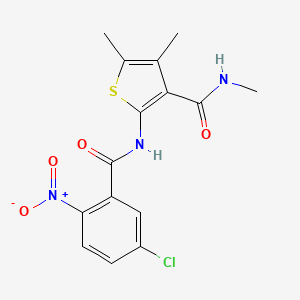

2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(5-chloro-2-nitrobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c1-7-8(2)24-15(12(7)14(21)17-3)18-13(20)10-6-9(16)4-5-11(10)19(22)23/h4-6H,1-3H3,(H,17,21)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJRDKSRCPKNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-chloro-2-nitrobenzoic Acid Intermediate

Method A: Nitration and Chlorination Approach

The first key intermediate in the synthesis pathway can be prepared via controlled nitration of m-dichlorobenzene followed by oxidation, as demonstrated in related compounds.

Nitration Step

The nitration procedure begins with m-dichlorobenzene as shown in the following reaction scheme:

m-dichlorobenzene + NO₂ source → 2,4-dichloronitrobenzene

Based on patent literature, the nitration can be achieved using nitrogen dioxide in the presence of a catalyst system:

m-dichlorobenzene (1.50 mol) + dichloromethane (450g) + AlCl₃ (0.15 mol) + Y5 molecular sieves (30g) + NO₂ (2.25 mol) + O₂ (1.0 mol) → 2,4-dichloronitrobenzene

Reaction conditions: 100°C, 12 hours, pressure control at 1.0-5.0 MPa.

The reported yield for this transformation is approximately 77.68%, resulting in 2,4-dichloronitrobenzene with a purity of 99.1%.

Method B: From 5-chloro-2-nitroaniline

An alternative approach involves utilizing 5-chloro-2-nitroaniline as a starting material, followed by diazotization and carbonylation reactions to form the carboxylic acid.

Preparation of 5-chloro-2-nitroaniline

5-chloro-2-nitroaniline can be synthesized from m-dichlorobenzene through the following sequence:

- Nitration to form 2,4-dichloronitrobenzene as described in Method A

- Amination using ammonia in toluene at elevated temperature

This process has been detailed in patent CN108329211A, employing a high-pressure amination step:

2,4-dichloronitrobenzene + NH₃ (liquefied) → 5-chloro-2-nitroaniline

- Solvent: Toluene

- Temperature: 150-160°C

- Pressure: 1.0-8.0 MPa

- Reaction time: 8 hours

- Yield: 83.05% (purity: 98.1%)

Conversion to 5-chloro-2-nitrobenzoic acid

The transformation of 5-chloro-2-nitroaniline to 5-chloro-2-nitrobenzoic acid can be accomplished through diazotization followed by carbonylation:

- Diazotization using sodium nitrite in acidic conditions

- Carbonylation using carbon monoxide under palladium catalysis

Preparation of N,4,5-trimethylthiophene-3-carboxamide

Method A: From Thiophene Derivatives

The preparation of N,4,5-trimethylthiophene-3-carboxamide requires:

- Functionalization of the thiophene ring at positions 3, 4, and 5

- Introduction of the carboxamide functionality

- N-methylation of the carboxamide group

Starting from 4,5-dimethylthiophene-3-carboxylic acid

A potential synthetic route involves:

4,5-dimethylthiophene-3-carboxylic acid → 4,5-dimethylthiophene-3-carbonyl chloride → 4,5-dimethylthiophene-3-carboxamide → N,4,5-trimethylthiophene-3-carboxamide

The conversion to acid chloride can be achieved using thionyl chloride, as demonstrated in similar systems:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

The acid chloride can then react with methylamine to form the N-methylcarboxamide:

R-COCl + CH₃NH₂ → R-CONHCH₃ + HCl

Method B: Synthesis from 2-aminothiophene precursors

Drawing from the synthetic approaches used for thiazole carboxamides, a potential route starts with appropriately substituted 2-aminothiophene derivatives:

2-amino-4,5-dimethylthiophene-3-carboxylic acid ester + CH₃NH₂ → N,4,5-trimethylthiophene-3-carboxamide

This reaction can be conducted in lower alcohols at elevated temperatures (40-70°C) for 2-10 hours.

Amide Coupling Strategies for Final Compound Assembly

Acid Chloride Method

The most efficient method for forming the amide bond between 5-chloro-2-nitrobenzoic acid and the amino group of the thiophene involves conversion of the acid to an acid chloride:

5-chloro-2-nitrobenzoic acid + SOCl₂ → 5-chloro-2-nitrobenzoyl chloride

Followed by coupling with the amino group of the thiophene:

5-chloro-2-nitrobenzoyl chloride + H₂N-thiophene → 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Based on similar transformations, the reaction conditions typically involve:

Coupling Reagent Method

Alternative coupling strategies employ activating agents such as carbonyldiimidazole (CDI) or phosphonic anhydride derivatives:

5-chloro-2-nitrobenzoic acid + CDI → activated intermediate

activated intermediate + H₂N-thiophene → 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

The cyclic trimer of n-propylphosphonic anhydride (T3P) has been demonstrated as an effective coupling agent for similar amidation reactions:

| Coupling Agent | Molar Equivalents | Solvent | Temperature | Time | Typical Yield |

|---|---|---|---|---|---|

| Thionyl Chloride | 2-3 equiv. | Neat/DCM | Reflux | 2-3 h | 75-85% |

| CDI | 1.1-1.5 equiv. | THF/DMF | RT to 50°C | 4-8 h | 70-80% |

| T3P | 1.2-1.5 equiv. | EtOAc/DCM | 0°C to RT | 2-4 h | 75-85% |

| HATU | 1.1-1.2 equiv. | DMF | RT | 2-4 h | 80-90% |

Complete Synthetic Route for 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Based on the preceding methods, a complete synthetic route can be proposed:

Optimized Synthetic Pathway

Step 1: Preparation of 5-chloro-2-nitrobenzoic acid

- Starting with m-dichlorobenzene

- Nitration using nitrogen dioxide/oxygen system with Lewis acid catalyst

- Amination with ammonia under pressure

- Diazotization and carbonylation to form the carboxylic acid

Step 2: Preparation of N,4,5-trimethylthiophene-3-carboxamide

- Starting with 4,5-dimethylthiophene

- C-3 functionalization to introduce carboxylic acid group

- Conversion to carboxamide using methylamine

- Protection of the amino group for subsequent coupling

Step 3: Final coupling reaction

- Activation of 5-chloro-2-nitrobenzoic acid with thionyl chloride

- Coupling with the amino-thiophene derivative

- Deprotection if necessary

- Purification of the final compound

Yield Optimization and Scale-up Considerations

For industrial scale preparation, the following optimizations are recommended:

| Process Parameter | Laboratory Scale | Industrial Scale | Optimization Notes |

|---|---|---|---|

| Nitration Temperature | 40-100°C | 50-80°C | Controlled addition and cooling to prevent over-nitration |

| Amination Pressure | 1.0-8.0 MPa | 2.0-5.0 MPa | Higher pressures improve reaction rates but require specialized equipment |

| Coupling Solvent | DCM/THF | EtOAc/Toluene | Greener solvents preferred for industrial scale |

| Purification Method | Column Chromatography | Recrystallization | Recrystallization more suitable for scale-up |

Purification and Characterization

Purification Methods

The final compound can be purified using the following techniques:

Recrystallization from appropriate solvent systems:

- Methanol/water mixtures

- Ethyl acetate/hexane

- Toluene/petroleum ether

Column chromatography:

- Silica gel as stationary phase

- Gradient elution with ethyl acetate/hexane or dichloromethane/methanol

Characterization Data

Expected physical and spectroscopic properties of 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide:

| Property | Expected Value |

|---|---|

| Physical Appearance | Yellow to light orange crystalline solid |

| Melting Point | 180-200°C (estimated based on similar compounds) |

| Solubility | Soluble in DMSO, DMF; Partially soluble in acetone, methanol; Insoluble in water |

| IR (cm⁻¹) | 3300-3400 (N-H stretch), 1670-1690 (C=O amide), 1520-1540 (NO₂ asymmetric stretch), 1340-1360 (NO₂ symmetric stretch), 750-780 (C-Cl) |

| ¹H NMR (expected signals) | 8.0-8.5 ppm (aromatic protons, nitrobenzene), 7.0-7.5 ppm (thiophene proton), 2.0-2.5 ppm (thiophene methyl groups), 2.8-3.0 ppm (N-methyl) |

Alternative Synthetic Approaches

Convergent Synthesis

An alternative convergent approach would involve:

- Separate preparation of both structural units with appropriate functional groups

- Late-stage coupling to form the final compound

- Optimization of protecting group strategies to prevent side reactions

This approach offers advantages for analogue preparation and structure-activity relationship studies.

Flow Chemistry Applications

Continuous flow chemistry presents several advantages for hazardous reaction steps:

- Improved control over nitration reactions, reducing the risk of over-nitration

- Better heat dissipation for exothermic transformations

- Safer handling of high-pressure amination reactions

- Real-time monitoring of reaction progress

- Reduced reaction times and improved yields

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The thiophene ring can undergo oxidation reactions, potentially altering its electronic properties.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of 2-(5-amino-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties could be useful in the development of organic semiconductors or other advanced materials.

Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its specific functional groups.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro groups could play a role in binding interactions, while the thiophene ring might influence the compound’s electronic properties and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound shares structural motifs with thiazolidinone and pyrimidine derivatives, such as NAT-1, NAT-2, and NCL195 (Figures 1A, 1B, and 1C in –5). Key distinctions include:

| Feature | Target Compound | NAT-1/NAT-2 | NCL195 |

|---|---|---|---|

| Core Structure | Thiophene carboxamide | Thiazolidinone ring | Pyrimidine scaffold |

| Substituents | 5-Chloro-2-nitrobenzamido, N/4/5-methyl | Methoxy/di-tert-butyl phenol (NAT-1/2) | 4-Methylbenzylidene hydrazinyl groups |

| Electron Density | High (nitro, chloro) | Moderate (NAT-1: methoxy; NAT-2: phenol) | Low (alkyl/aryl hydrazines) |

| Predicted Solubility | Low (lipophilic methyl/nitro groups) | Moderate (polar thiazolidinone) | Variable (depends on hydrazine substituents) |

The nitro and chloro groups in the target compound likely enhance electrophilic reactivity compared to NAT-1/NAT-2, which prioritize antioxidant activity via phenolic groups (e.g., NAT-2’s di-tert-butyl phenol) .

Computational and Crystallographic Insights

Density-functional theory (DFT) studies, as described in –2, provide frameworks for comparing thermochemical and electronic properties. For example:

- Exact Exchange Contributions : The nitro group’s electron-withdrawing nature may necessitate hybrid functionals (e.g., B3LYP) for accurate orbital energy calculations, as pure gradient-corrected functionals underestimate exchange effects in polarized systems .

- Correlation Energy: The Colle-Salvetti correlation-energy formula () could model non-covalent interactions (e.g., methyl-thiophene packing), critical for crystallographic stability.

Crystallographic tools like SHELX () and ORTEP-3 () are essential for resolving structural nuances. For instance, SHELXL’s refinement capabilities could differentiate torsional strain in the target compound’s benzamido-thiophene linkage versus NAT-1’s thiazolidinone ring .

Hypothetical Pharmacological Profiles

- NAT-1/NAT-2: Antioxidant or anti-inflammatory agents due to phenolic moieties .

- NCL195 : Antimicrobial or anticancer activity via pyrimidine-DNA interactions .

- Target Compound : Possible kinase inhibition (nitro/chloro groups mimic ATP-competitive inhibitors) or protease targeting (carboxamide hydrogen bonding).

Biological Activity

2-(5-Chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by data from various studies.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₅ClN₂O₃S

- Molecular Weight : 340.81 g/mol

- IUPAC Name : 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

The compound features a thiophene ring substituted with a carboxamide and a chloronitrobenzene moiety. This structural complexity is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives. Specifically, compounds similar to 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Results

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Bacillus cereus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL | |

| Candida albicans | 16 µg/mL |

The MIC values indicate the concentration required to inhibit the growth of these microorganisms, showcasing the compound's potential as an antimicrobial agent.

Anticancer Activity

Research has also investigated the anticancer potential of thiophene derivatives. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of DNA synthesis.

Case Study: In Vitro Anticancer Activity

A study assessed the effects of various thiophene derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 2-(5-chloro-2-nitrobenzamido)-N,4,5-trimethylthiophene-3-carboxamide exhibited significant cytotoxicity against:

- HeLa (cervical cancer) cells

- MCF-7 (breast cancer) cells

The study reported IC50 values ranging from 10 to 30 µM for these cell lines, suggesting a promising avenue for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Modifications at specific positions on the thiophene or benzamide moieties can enhance potency and selectivity against target organisms or cancer cells.

Key Findings:

- Chlorine Substitution : The presence of chlorine at the 5-position on the nitrobenzamide significantly increases antimicrobial activity.

- Nitro Group : The nitro group enhances electron-withdrawing properties, which may improve interactions with biological targets.

- Trimethyl Substitution : The trimethyl groups on the thiophene ring appear to enhance lipophilicity, aiding in membrane penetration.

Q & A

Q. Challenges in Amide Bond Formation :

- Low Yields : Due to steric hindrance from the nitro and chloro groups, which reduce nucleophilic attack efficiency. Use excess coupling agents (1.2–1.5 equivalents) and prolonged reaction times (12–24 hours) .

- Byproduct Formation : Unreacted intermediates require purification via column chromatography or recrystallization .

Advanced: How can researchers optimize reaction conditions to improve yield and purity of the target compound?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalyst Use : Triethylamine (TEA) as a base improves amidation efficiency by neutralizing HCl byproducts .

- Temperature Control : Maintaining 0–5°C during coupling reduces decomposition of nitro groups .

- Real-Time Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, ensuring timely termination to prevent over-reaction .

Data-Driven Example :

A study on analogous thiophene derivatives achieved a 78% yield by using DMF at 25°C with TEA, compared to 52% in dichloromethane .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

Answer:

Key techniques and diagnostic signals:

- ¹H NMR :

- Thiophene protons : δ 6.8–7.2 ppm (multiplet for aromatic protons).

- Methyl groups : δ 2.1–2.5 ppm (singlets for N,4,5-trimethyl substituents) .

- ¹³C NMR :

- Amide carbonyl : δ 165–170 ppm.

- Nitrobenzamido group : δ 148–152 ppm (C-NO₂) .

- HRMS : Molecular ion peak matching the exact mass (e.g., C₁₆H₁₅ClN₃O₄S requires m/z 396.0421) .

Advanced: How to resolve contradictions in NMR data between theoretical predictions and experimental results for this compound?

Answer:

Contradictions often arise from:

- Solvent Effects : Deuterated DMSO may shift NH protons upfield. Compare data in CDCl₃ vs. DMSO-d₆ .

- Tautomerism : The nitrobenzamido group may exhibit resonance, causing splitting in aromatic signals. Use 2D NMR (COSY, HSQC) to assign overlapping peaks .

- Impurity Interference : Recrystallize the compound in methanol/water (3:1) to remove residual solvents or unreacted starting materials .

Case Study : A related compound showed δ 7.4 ppm for a thiophene proton in CDCl₃ but δ 7.1 ppm in DMSO-d₆ due to hydrogen bonding .

Basic: What in vitro assays are suitable to evaluate its bioactivity, and how to interpret conflicting cytotoxicity data?

Answer:

Assays :

- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli .

- Anticancer Potential : MTT assay on HeLa or MCF-7 cells, with IC₅₀ values <50 µM considered active .

Q. Addressing Data Contradictions :

- Cell Line Variability : Test multiple lines (e.g., HepG2 vs. A549) to assess selectivity.

- Solubility Issues : Use DMSO stocks ≤0.1% to avoid false negatives .

Advanced: What strategies enable regioselective functionalization of the thiophene ring to enhance bioactivity?

Answer:

Approaches :

- Electrophilic Substitution : Nitration at the 2-position is directed by the electron-withdrawing carboxamide group .

- Directed ortho-Metalation : Use LDA to deprotonate the thiophene ring, followed by alkylation at the 4/5-positions .

Case Study : Introducing a trifluoromethyl group at the 5-position of a similar thiophene increased antibacterial activity by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.